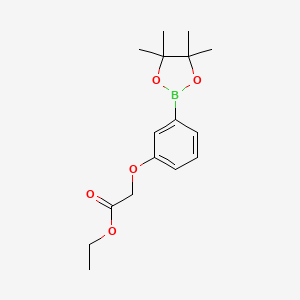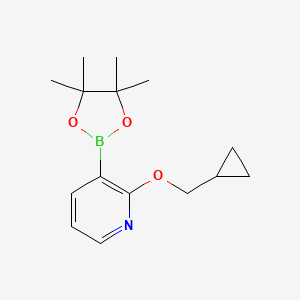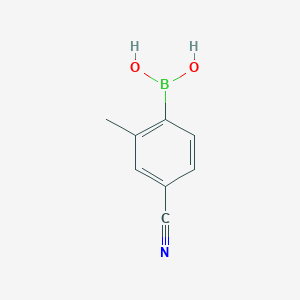
(4-Cyano-2-methylphenyl)boronic acid
Descripción general
Descripción
(4-Cyano-2-methylphenyl)boronic acid, also known as 2-Methyl-4-cyanophenylboronic acid, is a chemical compound with the empirical formula C8H8BNO2 . It has a molecular weight of 160.97 .
Synthesis Analysis
While specific synthesis methods for (4-Cyano-2-methylphenyl)boronic acid were not found in the search results, boronic acids are generally involved in Suzuki–Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of (4-Cyano-2-methylphenyl)boronic acid consists of a phenyl ring with a cyano group (C#N) and a methyl group (CH3) attached to it. Additionally, a boronic acid group (B(OH)2) is also attached to the phenyl ring .Chemical Reactions Analysis
(4-Cyano-2-methylphenyl)boronic acid is a reactant involved in various reactions. It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands . It can also participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
(4-Cyano-2-methylphenyl)boronic acid is a solid with a melting point of 287-305 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 376.1±52.0 °C at 760 mmHg, and a flash point of 181.3±30.7 °C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound is used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Oligo-boronic Acid Receptors
“(4-Cyano-2-methylphenyl)boronic acid” is used in the synthesis of oligo-boronic acid receptors . These receptors have improved structural and electronic properties, which make them useful in various applications, including sensing and molecular recognition .
Synthesis of Aminoalkoxybiphenylnitriles
This compound is also used in the synthesis of aminoalkoxybiphenylnitriles . These compounds are used as histamine-3 receptor ligands, which have potential applications in the treatment of various neurological and inflammatory disorders .
Palladium-Catalyzed Cross-Coupling in Water
“(4-Cyano-2-methylphenyl)boronic acid” can be used as a reactant in palladium-catalyzed cross-coupling in water . This is a type of carbon-carbon bond forming reaction that is used in the synthesis of various organic compounds .
Ruthenium Catalyzed Direct Arylation
This compound can be used in ruthenium catalyzed direct arylation . This is a type of reaction that is used to form carbon-carbon bonds, which is a fundamental process in organic chemistry .
Reactant in Various Organic Syntheses
Finally, “(4-Cyano-2-methylphenyl)boronic acid” can be used as a reactant in various other organic syntheses . Its unique properties make it a versatile reagent in the synthesis of a wide range of organic compounds .
Safety And Hazards
Direcciones Futuras
(4-Cyano-2-methylphenyl)boronic acid has potential applications in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands . Its use in Suzuki–Miyaura cross-coupling reactions also suggests potential future directions in the field of organic synthesis .
Propiedades
IUPAC Name |
(4-cyano-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVYEOTYJCNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584927 | |
| Record name | (4-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyano-2-methylphenyl)boronic acid | |
CAS RN |
313546-18-8 | |
| Record name | B-(4-Cyano-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313546-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Cyano-2-methyl-phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



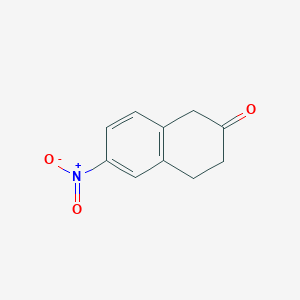
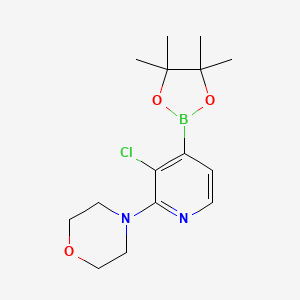
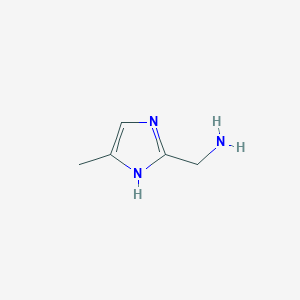
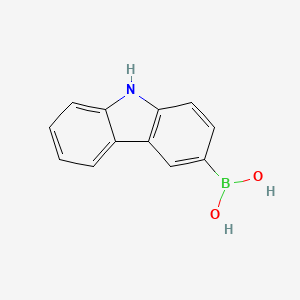

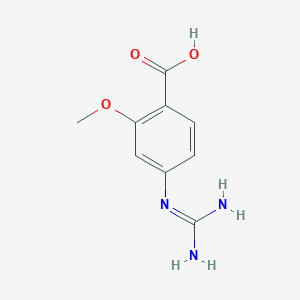
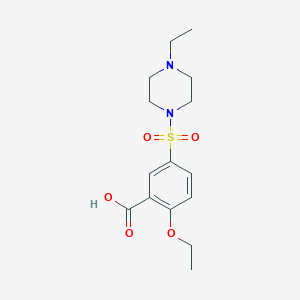

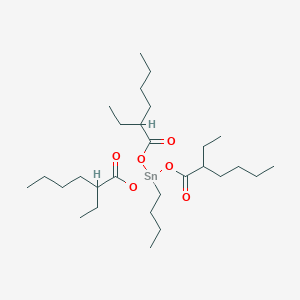


![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)
